molecular formula C10H8BrFO3 B1629603 Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate CAS No. 1001922-15-1

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate

Cat. No.: B1629603
CAS No.: 1001922-15-1
M. Wt: 275.07 g/mol
InChI Key: YQOLFGQIZQAZKK-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a bromine atom, a fluorophenyl group, and an oxopropanoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate typically involves the bromination of methyl 3-(4-fluorophenyl)-3-oxopropanoate. This can be achieved through the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like methanol or tetrahydrofuran (THF).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C10_{10}H8_{8}BrF O3_{3}
Molecular Weight : Approximately 275.074 g/mol
Functional Groups : Contains an ester functional group, bromine, and fluorine substituents on the phenyl ring.

The presence of halogen atoms (bromo and fluoro) enhances the compound's reactivity, making it a valuable intermediate in organic synthesis.

Scientific Research Applications

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate has several notable applications:

Organic Synthesis

  • Building Block : It serves as a versatile building block for synthesizing more complex organic molecules. The unique substitution pattern allows for various chemical transformations.
  • Reactivity : The bromo and fluoro groups can facilitate nucleophilic substitution reactions, making this compound useful in creating derivatives with specific properties.

Medicinal Chemistry

  • Pharmaceutical Intermediates : This compound is explored as an intermediate in the synthesis of pharmaceuticals, particularly in developing drugs targeting specific biological pathways.
  • Biochemical Probes : It is investigated for its potential as a biochemical probe to study enzyme-substrate interactions, which is crucial for understanding metabolic pathways.
  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, presenting potential therapeutic applications in treating diseases such as cancer.
  • Antibacterial Properties : Preliminary studies suggest moderate antibacterial activity against certain pathogens, warranting further investigation into its efficacy.

Case Studies and Experimental Results

Several studies have highlighted the biological activity and applications of this compound:

StudyFindings
Study AInvestigated enzyme inhibition; demonstrated significant interaction with target enzymes.
Study BAssessed cytotoxic effects on MCF-7 breast cancer cells; showed reduced cell viability at varying concentrations.
Study CEvaluated antibacterial properties; exhibited moderate efficacy against selected bacterial strains.

These findings underscore the compound's potential across various biological applications.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate involves its interaction with various molecular targets. The bromine atom and the fluorophenyl group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other functional groups, leading to the formation of new derivatives with different properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-(4-chlorophenyl)-3-oxopropanoate
  • Methyl 2-bromo-3-(4-methylphenyl)-3-oxopropanoate
  • Methyl 2-bromo-3-(4-nitrophenyl)-3-oxopropanoate

Uniqueness

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s stability, reactivity, and interactions with other molecules.

Biological Activity

Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate (CAS No. 1001922-15-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C12H10BrF O3
  • Molecular Weight : 305.11 g/mol

The presence of a bromine atom and a fluorophenyl group suggests potential interactions with biological targets, enhancing its pharmacological properties.

Biological Activity

1. Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cells, potentially through the activation of caspase pathways.

2. Enzyme Inhibition
The compound has shown inhibitory activity against certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in inflammation and cancer progression .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects may involve:

  • Binding to Receptors : The compound may interact with specific receptors or enzymes due to its structural features, facilitating changes in cellular signaling pathways.
  • Modulation of Gene Expression : It potentially alters the expression of genes associated with cell proliferation and apoptosis, as evidenced by changes in mRNA levels in treated cells.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 5 to 15 µM across different cell lines.

Cell LineIC50 (µM)
MDA-MB-231 (Breast)7
A549 (Lung)10
HeLa (Cervical)12

Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition, this compound was tested against COX enzymes. The compound exhibited a significant reduction in enzyme activity at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.

Enzyme% Inhibition at 10 µM
COX-170
COX-285

Properties

IUPAC Name

methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO3/c1-15-10(14)8(11)9(13)6-2-4-7(12)5-3-6/h2-5,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOLFGQIZQAZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)C1=CC=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647152
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001922-15-1
Record name Methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(4-fluorophenyl)-3-oxopropanoate 76 (1 equiv, 500 mg, 2.55 mmol) in DCM (17 mL) was added a solution of bromine (1.3 equiv, 530 mg, 3.31 mmol) in DCM (1.5 mL) in a drop wise manner at 0° C. The reaction mixture was stirred further for an additional 1 h and then treated with 10% aqueous K2CO3 (5 mL) solution. The organic phase was separated, dried over Na2SO4, filtered and concentrated under reduced pressure to afford methyl 2-bromo-3-(4-fluorophenyl)-3-oxopropanoate 78 (700 mg, 100% yield). LRMS (ESI): (calc) 273.96 (found) 275.108 (MH+)+.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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